5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
This compound belongs to the pyrimidine-2,4,6-trione family, characterized by a bicyclic core fused with a pyrazolidine ring and substituted with a 4-chlorophenyl group. The pyrimidinetrione scaffold is known for its diverse pharmacological and material science applications, including anticancer, antimicrobial, and corrosion inhibition properties .
Properties
CAS No. |
896812-55-8 |
|---|---|
Molecular Formula |
C15H15ClN4O3 |
Molecular Weight |
334.76 g/mol |
IUPAC Name |
5-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H15ClN4O3/c1-19-13(21)12(14(22)20(2)15(19)23)11-7-10(17-18-11)8-3-5-9(16)6-4-8/h3-6,10,17,21H,7H2,1-2H3 |
InChI Key |
JIPSEIDGVNLEEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=NNC(C2)C3=CC=C(C=C3)Cl)O |
solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
This method involves synthesizing a pyrazolidine intermediate (1-(4-chlorophenyl)pyrazolidin-3-one) followed by its condensation with 1,3-dimethylbarbituric acid.
Steps:
-
Synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one :
-
Oxidation to Pyrazolidin-3-ylidene :
-
Condensation with 1,3-Dimethylbarbituric Acid :
One-Pot Knoevenagel Cyclization
Methodology
This approach combines pyrimidine trione formation and pyrazolidine conjugation in a single step.
Procedure:
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 0.03 g |
| Temperature | 80°C |
| Solvent | Ethanol/H₂O |
| Reaction Time | 4 hours |
Microwave-Assisted Synthesis
Protocol
Microwave irradiation accelerates the condensation and cyclization steps, reducing reaction time.
Steps:
-
Formation of Chalcone Intermediate :
-
Cyclization with Hydrazine :
-
Conjugation with Pyrimidine Trione :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High purity, scalable | Multi-step, long reaction time | 75–90 |
| One-Pot Knoevenagel | Eco-friendly, minimal purification | Requires nanoparticle catalysts | 82–86 |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | 70–85 |
Key Reaction Mechanisms
Knoevenagel Condensation
Aerobic Oxidation
-
Fe³⁺ facilitates single-electron transfer, converting pyrazolidin-3-one to the ylidene derivative via radical intermediates.
Characterization and Validation
-
NMR : ¹H NMR (DMSO-d₆) shows singlet peaks at δ 3.36 (N–CH₃) and δ 5.45 (CH₂).
-
MS : [M+H]⁺ at m/z 335.76.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, 5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
- The target compound uniquely incorporates a pyrazolidine ring , distinguishing it from analogs with arylidene, furyl, or indolyl substituents.
- Substituents like 4-chlorophenyl (target) vs. 4-bromophenyl () or 3,4-dichlorophenyl () influence electronic properties and steric bulk.
- Hydroxyl groups in analogs (e.g., ) enhance hydrogen-bonding capacity, absent in the target compound.
Spectroscopic Comparison :
Key Differences :
Physicochemical Properties
Biological Activity
The compound 5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a pyrazolidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the pyrazolidine ring followed by the introduction of the pyrimidine moiety. Various methods such as condensation reactions and cyclization processes are employed to achieve the desired structure.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrazolines have shown activity against various cancer cell lines with GI₅₀ values indicating effective inhibition at low concentrations. In a study evaluating 5-pyrazoline substituted compounds, some derivatives demonstrated promising activity against leukemia with GI₅₀ values ranging from 1.64 to 4.58 μM .
Antiviral and Antitrypanosomal Activities
The compound's structural features suggest potential antiviral and antitrypanosomal activities. A related study highlighted that certain pyrazoline derivatives displayed minimal effects against SARS coronavirus but showed promising results against Trypanosoma brucei . This indicates a selective biological profile that could be further explored for therapeutic applications.
Enzyme Inhibition
Inhibition of specific enzymes such as acetylcholinesterase (AChE) is another area where this compound may exhibit activity. Compounds derived from similar scaffolds have been noted for their ability to inhibit AChE effectively, which is crucial in treating neurodegenerative diseases .
Case Studies
Several case studies have documented the biological effects of compounds related to This compound :
- Anticancer Evaluation : A series of synthesized pyrazoline derivatives were tested for their anticancer activity using the DTP NCI protocol. Among them, specific derivatives showed significant cytotoxicity against leukemia cell lines .
- Antiviral Screening : Compounds were screened for antiviral activity against various viruses including influenza types A and B. While some exhibited minimal effects on these viruses, others showed promise against Trypanosoma brucei .
- Enzyme Interaction Studies : In silico docking studies provided insights into how these compounds interact with target enzymes like AChE and urease. The binding affinities were measured using BSA binding interactions which indicated their pharmacological effectiveness .
Data Table
The following table summarizes key biological activities of related compounds:
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for preparing derivatives of 5-arylidenepyrimidinetriones, and how do reaction conditions influence yields?
- Methodology : Derivatives like the target compound are synthesized via cascade reactions involving barbituric acids and substituted aldehydes. For example, Knoevenagel condensation under solvent-free or "on-solvent" conditions (e.g., ethanol or methanol) at 60–80°C for 4–6 hours is commonly employed. Microwave-assisted synthesis can reduce reaction times to 15–30 minutes with comparable yields (70–85%) .
- Key Data : HR-MS and NMR (¹H/¹³C) are critical for confirming regioselectivity and structural integrity. For instance, HR-MS of a brominated analog showed [M+Na⁺] at m/z 455.0725 (Cl³⁵ isotope) .
Q. How can hydrogen bonding and supramolecular interactions in pyrimidinetrione derivatives be systematically characterized?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions. For example, C–H···O hydrogen bonds form chains of fused rings (e.g., R₂²(14) and R₂²(16) motifs) in 5-benzylidene analogs. Angles at the methine linker range from 137.1° to 139.14°, indicating steric strain .
- Contradictions : Some derivatives (e.g., 4-methoxybenzylidene) exhibit intramolecular charge separation, complicating crystallization. Polar solvents like DMF may disrupt hydrogen-bonded networks, necessitating non-polar alternatives .
Q. What spectroscopic techniques are most effective for distinguishing tautomeric forms of pyrimidinetriones?
- Methodology : ¹H NMR in DMSO-d₆ resolves enol-keto tautomerism via downfield shifts of NH protons (δ 10–12 ppm). IR spectroscopy identifies carbonyl stretches (1690–1750 cm⁻¹) and hydrogen-bonded O–H/N–H vibrations (3100–3500 cm⁻¹) .
Advanced Research Questions
Q. How do substituents on the arylidene moiety affect solvatochromic behavior and electronic properties?
- Methodology : UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) quantifies solvatochromism. Electron-withdrawing groups (e.g., 4-Cl) induce bathochromic shifts due to enhanced charge-transfer transitions. TD-DFT calculations correlate experimental λmax with HOMO-LUMO gaps .
- Data Analysis : For 4-chlorophenyl derivatives, a 20 nm redshift is observed in polar aprotic solvents compared to non-polar media .
Q. What strategies resolve crystallographic ambiguities in pyrimidinetriones with flexible substituents?
- Methodology : High-resolution SC-XRD (≤0.8 Å resolution) combined with Hirshfeld surface analysis differentiates disorder in arylidene groups. For example, 5-(3,5-di-tert-butyl-4-hydroxybenzylidene) derivatives require anisotropic displacement parameter refinement to resolve steric clashes .
Q. How can computational modeling predict biological interactions of pyrimidinetriones with protein targets?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like β-lactoglobulin. Key interactions include π-π stacking with aromatic residues (Phe/Tyr) and hydrogen bonding with backbone amides. Experimental validation via SPR or ITC quantifies binding affinities (e.g., Kd = 10–100 μM) .
Q. What are the mechanistic implications of unexpected byproducts in cascade syntheses of pyrimidinetriones?
- Case Study : Chromeno[2,3-d]pyrimidine-pyrimidinetrione hybrids form via Michael addition followed by cyclocondensation. Byproducts like open-chain intermediates (detected via LC-MS) arise from incomplete ring closure at temperatures <70°C. Optimizing catalyst loading (e.g., 10 mol% piperidine) improves regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
